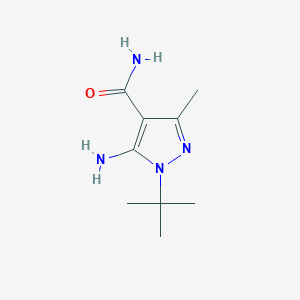
1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- is a heterocyclic compound with a pyrazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the tert-butyl and methyl groups, along with the amino and carboxamide functionalities, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrazole-5-amine and tert-butyl isocyanide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, ensuring high efficiency and yield.
Purification Systems: Industrial purification methods such as high-performance liquid chromatography (HPLC) or automated flash chromatography are employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
5-Amino-1-tert-butyl-3-(quinolin-2-yl)-1H-pyrazole-4-carboxamide: Another pyrazole derivative with a quinoline substituent, showing different biological activities.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition, used in click chemistry.
Uniqueness: 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5-amino-1-tert-butyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-5-6(8(11)14)7(10)13(12-5)9(2,3)4/h10H2,1-4H3,(H2,11,14) |
InChI-Schlüssel |
VZZMNNDARSYICZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C(=O)N)N)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













